2-(bromomethyl)-3-methanesulfonylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3-methylsulfonylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHHJEJPXKKKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nucleophilic Substitution at the Bromomethyl Group with Anchimeric Assistance :a Simple Sn2 Reaction with a Nucleophile Nu⁻ is Expected. However, a More Complex Pathway Involving Neighboring Group Participation Ngp , Also Known As Anchimeric Assistance, is Plausible and Often Leads to Rate Enhancement.wikipedia.orgdalalinstitute.comthe Lone Pair of Electrons on the Thiophene Sulfur Atom Can Act As an Internal Nucleophile.
Step 1 (Intramolecular Cyclization): The sulfur atom attacks the electrophilic methylene (B1212753) carbon, displacing the bromide leaving group. This results in the formation of a strained, bicyclic thiophenium ion intermediate. ucla.edu
Step 2 (Nucleophilic Attack): The external nucleophile (Nu⁻) then attacks the methylene carbon of the thiophenium ion. This attack opens the three-membered ring, regenerates the aromatic thiophene (B33073) system, and forms the final substitution product.
This two-step process, with each step proceeding via an SN2-like transition state, would ultimately lead to retention of configuration if the starting material were chiral.
Electrophilic Aromatic Substitution at C5 :the Mechanism for Eas at the C5 Position Follows a Classical Two Step Pathway.
Step 1 (Electrophilic Attack): The π-system of the thiophene (B33073) ring attacks an electrophile (E⁺), forming a new C-E bond at the C5 position. This is the rate-determining step as it disrupts the aromaticity of the ring, leading to a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. researchgate.net
Step 2 (Deprotonation): A weak base removes the proton from the C5 carbon, collapsing the C-H bond's electrons back into the ring to restore aromaticity and yield the final substituted product.
The reactions of 2-(bromomethyl)-3-methanesulfonylthiophene are proposed to proceed through distinct transient intermediates that are critical to the reaction outcome.
The Meisenheimer Complex:in a Hypothetical Nucleophilic Aromatic Substitution on a Derivative E.g., with a Leaving Group at C5 , the Intermediate Would Be a Meisenheimer Complex.wikipedia.orgnih.govthis is a Resonance Stabilized, Negatively Charged σ Adduct Formed by the Addition of the Nucleophile to the Aromatic Ring.nih.govthe Negative Charge is Delocalized Effectively by the Strongly Electron Withdrawing Methanesulfonyl Group. the Formation and Stability of Meisenheimer Complexes in the Thiophene Series Have Been Investigated, Confirming Their Role As Viable Intermediates in the Snar Pathway.nih.govacs.org
Derivatization Strategies and Functionalization Pathways for 2 Bromomethyl 3 Methanesulfonylthiophene
Conversion of the Bromomethyl Functionality
The C(sp³)-Br bond in the bromomethyl group is the most reactive site for nucleophilic attack, making it a cornerstone for a wide array of chemical transformations. This reactivity is characteristic of benzylic-type halides, facilitating reactions via SN2 pathways.
Standard nucleophilic substitution reactions provide straightforward access to alcohols, amines, and ethers, which are fundamental building blocks for further synthetic elaboration.
Alcohols: The corresponding alcohol, (3-methanesulfonylthiophen-2-yl)methanol, can be synthesized through hydrolysis of the bromomethyl group. This is typically achieved by reaction with water or, more commonly, a hydroxide (B78521) source such as sodium hydroxide or potassium hydroxide in a suitable solvent system like aqueous tetrahydrofuran (B95107) (THF) or acetone.
Amines: Primary, secondary, and tertiary amines can be readily prepared. Reaction with ammonia (B1221849) typically yields the primary amine, though overalkylation can produce mixtures of secondary and tertiary amines. organic-chemistry.org To achieve more selective synthesis of the primary amine, methods such as the Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrolysis) or the reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) are employed. organic-chemistry.org Direct alkylation of primary or secondary amines provides a direct route to secondary and tertiary amine derivatives, respectively.
Ethers: The Williamson ether synthesis is a classic and highly effective method for converting the bromomethyl group to an ether linkage. masterorganicchemistry.comjk-sci.com This SN2 reaction involves treating an alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace the bromide. masterorganicchemistry.comyoutube.com This method is versatile, allowing for the introduction of a wide variety of alkyl and aryl ether moieties.
| Product Type | Reagents and Conditions | Reaction Type |
| Alcohol | NaOH (aq), THF/H₂O, heat | SN2 (Hydrolysis) |
| Primary Amine | 1. NaN₃, DMF; 2. LiAlH₄, THF | SN2, Reduction |
| Secondary Amine | R-NH₂, K₂CO₃, CH₃CN | SN2 |
| Ether | R-OH, NaH, THF | Williamson Ether Synthesis (SN2) |
Phosphonates: The Michaelis-Arbuzov reaction is the preeminent method for the synthesis of phosphonates from alkyl halides. organic-chemistry.orgwikipedia.org In this reaction, 2-(bromomethyl)-3-methanesulfonylthiophene is heated with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds through a quasi-phosphonium salt intermediate which then undergoes dealkylation by the bromide ion to yield the corresponding diethyl phosphonate (B1237965) ester. wikipedia.orgresearchgate.net These phosphonates are valuable intermediates, particularly for use in the Horner-Wadsworth-Emmons olefination reaction.
Sulfides: Thioethers (sulfides) are synthesized by the reaction of the bromomethyl group with a thiol or a thiolate salt. This SN2 reaction is typically carried out by treating the thiophene (B33073) derivative with a thiol in the presence of a base (e.g., sodium hydroxide or triethylamine) or by using a pre-formed sodium or potassium thiolate. This pathway allows for the introduction of a diverse range of alkyl and aryl sulfide (B99878) functionalities.
| Product Type | Reagents and Conditions | Reaction Type |
| Phosphonate | P(OEt)₃, heat | Michaelis-Arbuzov Reaction |
| Sulfide | R-SH, NaOH, EtOH/H₂O | SN2 |
The bromomethyl group is an ideal precursor for the generation of a phosphonium (B103445) ylide, a key reagent in the Wittig reaction for converting aldehydes and ketones into alkenes. libretexts.orgmasterorganicchemistry.com
The synthesis of the Wittig reagent begins with the formation of a phosphonium salt. This is achieved by reacting this compound with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), in a suitable solvent like toluene (B28343) or acetonitrile. masterorganicchemistry.com The resulting (3-methanesulfonylthiophen-2-yl)methyl]triphenylphosphonium bromide salt is then treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to deprotonate the carbon adjacent to the phosphorus atom, yielding the highly nucleophilic phosphonium ylide. libretexts.org
This ylide can then be reacted in situ with an aldehyde or ketone. The reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. organic-chemistry.org The formation of the very stable P=O double bond is the thermodynamic driving force for this reaction. masterorganicchemistry.com
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Salt Formation | PPh₃, Toluene, heat | Triphenylphosphonium bromide salt |
| 2. Ylide Generation | n-BuLi, THF, -78 °C to RT | Phosphonium ylide (Wittig Reagent) |
| 3. Olefination | R'C(O)R'', THF | Alkene + Triphenylphosphine oxide |
Modifications of the Methanesulfonyl Group
The methanesulfonyl (sulfone) group is a strongly electron-withdrawing and generally unreactive functional group, making its modification challenging. Its primary roles are often to increase the stability of the molecule and to influence the electronic properties of the thiophene ring. However, under specific conditions, it can be a site for derivatization.
The reduction of aryl sulfones is a difficult transformation. While complete removal of the sulfonyl group (desulfonylation) is achievable, partial reduction to the corresponding sulfide or sulfoxide (B87167) is often challenging.
Desulfonylation: A known method for the reduction of aryl sulfones is the complete cleavage of the C-S bond to yield the corresponding arene. For example, cobalt-catalyzed reduction using a primary alkylmagnesium reagent can achieve this transformation. researchgate.net This effectively replaces the methanesulfonyl group with a hydrogen atom, providing a route to 2-(bromomethyl)-3-hydrothiophene derivatives.
Reduction to Sulfide: Partial reduction of a sulfone to a sulfide without C-S bond cleavage typically requires harsh reducing agents like lithium aluminum hydride (LiAlH₄) at high temperatures. However, these conditions can often lead to decomposition or complete desulfonylation, and the selectivity can be poor.
Direct conversion of the sulfone to other sulfur-containing functional groups is not common due to the high oxidation state and stability of the sulfur atom. However, multi-step sequences or specialized reactions can be employed.
Julia-Kocienski Olefination: The sulfone group is a key functional group in the Julia-Kocienski olefination, a powerful method for constructing E-alkenes. organic-chemistry.orgnih.govalfa-chemistry.com In this reaction, the carbon alpha to the sulfone group is deprotonated with a strong base to form a carbanion. This carbanion then adds to an aldehyde. The resulting β-alkoxy sulfone intermediate undergoes a spontaneous rearrangement and elimination to form the alkene, with the sulfone group acting as a leaving group. nih.govresearchgate.net While this reaction functionalizes the position adjacent to the sulfone rather than the sulfone itself, it represents a significant synthetic pathway that utilizes the sulfone's ability to stabilize an adjacent carbanion.
Conversion to Sulfoximines: A hypothetical pathway to a sulfoximine, an aza-analogue of a sulfone, would likely involve a multi-step process. nih.govmorressier.com Direct imidation of a sulfone is not a standard transformation. A more plausible route would involve the initial, challenging reduction of the sulfone to the corresponding sulfide. The sulfide could then be oxidized to a sulfoxide, which can undergo NH-transfer reactions using reagents like bisacetoxyiodobenzene and an ammonia source to form the NH-sulfoximine. nih.govorgsyn.org
| Transformation | Description | Reagents (Example) | Key Feature |
| Desulfonylation | Complete removal of the SO₂Me group, replacing it with H. | Co(IPr) catalyst, Alkyl-MgBr | C-S bond cleavage |
| Julia-Kocienski Olefination | Utilizes the sulfone to create an alkene at the adjacent carbon. | 1. KHMDS; 2. Aldehyde (R-CHO) | Sulfone group is eliminated |
| Sulfoximine Formation (Hypothetical) | Multi-step conversion via reduction and subsequent imidation. | 1. LiAlH₄ (reduction); 2. m-CPBA (oxidation); 3. PhI(OAc)₂, NH₄CO₃ (imidation) | Requires initial reduction of the stable sulfone |
Functionalization of the Thiophene Ring System
The thiophene ring in this compound is susceptible to various transformations, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org In the case of this compound, the methanesulfonyl group (-SO₂Me) at the 3-position can potentially act as a DMG.
The sulfonyl group is known to be a moderate directing group in DoM on various aromatic systems. researchgate.net The oxygen atoms of the sulfonyl group can chelate to the lithium atom of an organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), thereby increasing the acidity of the proximal C-H bonds. For 3-substituted thiophenes, this would direct metalation to the C-2 and C-4 positions. However, in this compound, the C-2 position is already substituted. Therefore, DoM would be expected to occur selectively at the C-4 position.
The general mechanism for the DoM of this compound would involve the following steps:
Coordination of the organolithium reagent to the oxygen atoms of the methanesulfonyl group.
Regioselective deprotonation at the C-4 position to form a lithiated intermediate.
Quenching of the organolithiated species with an electrophile to introduce a new substituent at the C-4 position.
It is crucial to consider the potential for side reactions. The highly reactive bromomethyl group at the C-2 position could potentially react with the organolithium reagent. This could lead to lithium-halogen exchange or nucleophilic attack, competing with the desired C-H metalation. Careful optimization of reaction conditions, such as the choice of organolithium base, temperature, and reaction time, is essential to favor the desired C-4 functionalization.
| Directing Group | Position of Metalation | Expected Product after Electrophilic Quench | Potential Challenges |
| 3-Methanesulfonyl | C-4 | 4-Substituted-2-(bromomethyl)-3-methanesulfonylthiophene | Competition with reactions at the bromomethyl group. |
Exploiting Thiophene's Reactivity for Diverse Substitutions
Beyond DoM, the inherent reactivity of the thiophene ring can be harnessed for various substitution reactions. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing methanesulfonyl group at the 3-position deactivates the ring towards traditional electrophilic substitution reactions and directs incoming electrophiles to the C-5 position.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, offer a versatile approach for introducing carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring. researchgate.net For these reactions to be applied to this compound, a leaving group, such as a bromine or iodine atom, would typically need to be present on the thiophene ring. If the starting material is, for example, 5-bromo-2-(bromomethyl)-3-methanesulfonylthiophene, a wide range of substituents could be introduced at the C-5 position.
Development and Optimization of Derivatization Protocols
The successful derivatization of this compound hinges on the development of robust and selective protocols that allow for predictable and high-yielding transformations.
Regioselective and Chemoselective Derivatizations
Achieving regioselectivity and chemoselectivity is paramount when functionalizing a molecule with multiple reactive sites. In this compound, the key challenge lies in selectively targeting either the thiophene ring or the bromomethyl group.
Regioselectivity in the functionalization of the thiophene ring is primarily governed by the directing effects of the existing substituents. As discussed, the methanesulfonyl group is expected to direct metalation to the C-4 position. For electrophilic substitutions, the C-5 position would be favored.
Chemoselectivity involves differentiating between the reactivity of the C-H bonds on the thiophene ring and the C-Br bond of the bromomethyl group.
Reactions at the bromomethyl group: Nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, alkoxides) would be expected to occur readily at the benzylic-like position of the bromomethyl group, leaving the thiophene ring intact.
Reactions at the thiophene ring: As outlined in the DoM strategy, low temperatures and carefully chosen organolithium reagents are likely necessary to favor C-H activation over reaction at the bromomethyl group.
The development of chemoselective protocols would involve a systematic variation of reaction parameters as detailed in the table below:
| Parameter | To Favor Ring Functionalization (DoM) | To Favor Bromomethyl Functionalization (S_N2) |
| Reagent | Strong, non-nucleophilic base (e.g., LDA) | Nucleophile (e.g., NaN₃, KCN, R₂NH) |
| Temperature | Low temperature (e.g., -78 °C) to suppress side reactions | Room temperature or gentle heating |
| Solvent | Aprotic, non-polar (e.g., THF, diethyl ether) | Polar aprotic or protic solvents |
Design of Novel Derivatizing Agents
The design of novel derivatizing agents can open up new avenues for the functionalization of this compound and lead to the synthesis of compounds with unique properties. This can involve the development of bespoke electrophiles for quenching DoM intermediates or novel nucleophiles for substitution at the bromomethyl position.
For instance, the introduction of complex functionalities via DoM could be achieved by using sophisticated electrophiles containing other reactive handles, allowing for subsequent orthogonal chemical transformations. Similarly, the use of bifunctional nucleophiles in reactions with the bromomethyl group could enable the construction of macrocyclic structures or tethered molecular systems.
The development of such novel agents requires a deep understanding of the reactivity of the substrate and the desired properties of the final products. Computational studies can aid in the design of derivatizing agents with tailored electronic and steric properties to achieve specific reaction outcomes.
Applications of 2 Bromomethyl 3 Methanesulfonylthiophene in Advanced Organic Synthesis
As a Key Building Block in Heterocyclic Synthesis
The unique arrangement of a reactive electrophilic center (the bromomethyl group) and an activating group on the thiophene (B33073) ring makes 2-(bromomethyl)-3-methanesulfonylthiophene a powerful tool for the construction of complex heterocyclic systems.
The synthesis of fused thiophene derivatives is of significant interest due to their broad applications in pharmaceuticals and organic electronics. researchgate.netnih.gov While direct examples involving this compound are not extensively documented, its structure is ideally suited for the construction of thieno-fused systems through intramolecular cyclization strategies.
One plausible approach involves the reaction of this compound with a bifunctional nucleophile, followed by an intramolecular cyclization. For instance, reaction with a molecule containing both a thiol and an amine group could lead to the formation of a thieno[3,2-b]thieno[2,3-d]pyrimidine core, a scaffold of interest in medicinal chemistry.
A well-established analogous strategy is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. In this type of reaction, a 3-aminothiophene derivative is reacted with a reagent that can cyclize to form the fused pyridine (B92270) ring. nih.gov By analogy, if the methanesulfonyl group in the target molecule were replaced by or converted to a nucleophilic group (e.g., an amino group via a suitable synthetic route), the bromomethyl group could readily undergo intramolecular alkylation to form a fused six-membered ring, such as a thieno[3,2-c]pyridinone derivative. The general principle involves the generation of a thiophene intermediate bearing a nucleophilic side chain at the 3-position and an electrophilic bromomethyl group at the 2-position, which then undergoes intramolecular cyclization to yield the fused system.
The following table illustrates representative examples of fused thiophene systems synthesized from appropriately substituted thiophene precursors, highlighting the versatility of this approach.
| Fused System | Precursor Type | Cyclization Strategy | Reference |
| Thieno[3,2-b]thiophene | 3-Bromothiophene derivative | Intermolecular coupling followed by intramolecular cyclization | researchgate.net |
| Thieno[2,3-b]pyridine | 3-Aminothiophene-2-carboxylate | Condensation with a 1,3-dicarbonyl compound | researchgate.net |
| Thieno[2,3-d]pyrimidine | 2-Amino-3-cyanothiophene | Reaction with formamide (B127407) or other one-carbon synthons | scielo.br |
This table presents analogous synthetic strategies for fused thiophene systems.
Spirocyclic and bridged scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures. orientjchem.org this compound can serve as a precursor to thiophene derivatives suitable for constructing such complex architectures.
A prominent method for synthesizing spiro-pyrrolidinyl-oxindoles involves the 1,3-dipolar cycloaddition of azomethine ylides with a suitable dipolarophile. nih.govresearchgate.net While the target compound itself is not a dipolarophile, it can be readily converted into one. For instance, oxidation of the bromomethyl group to an aldehyde would yield 3-methanesulfonylthiophene-2-carbaldehyde. This aldehyde could then participate as a key component in a multi-component reaction with an isatin (B1672199) and a secondary amino acid (such as sarcosine (B1681465) or proline) to generate an azomethine ylide in situ, which would then react with a suitable dipolarophile to form a spiro[pyrrolidine-3,2'-oxindole] system containing the thiophene moiety. This strategy has been successfully employed for the synthesis of a variety of spirooxindoles with high regio- and stereoselectivity. nih.govfrontiersin.org
The synthesis of bridged compounds often relies on cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org Thiophene and its derivatives can act as dienes in [4+2] cycloaddition reactions, although their aromaticity often reduces their reactivity compared to non-aromatic dienes. chempedia.infonih.gov The presence of the electron-withdrawing methanesulfonyl group in this compound would likely decrease its reactivity as a diene. However, thiophene S-oxides, generated in situ from the oxidation of thiophenes, are known to be reactive dienes in Diels-Alder reactions. scispace.com Therefore, oxidation of the thiophene sulfur in a derivative of the target compound could open up pathways to bridged systems. For example, reaction of the corresponding thiophene S-oxide with a dienophile like N-phenylmaleimide could potentially yield a bridged adduct. nih.gov
| Spirocyclic System | Synthetic Approach | Key Intermediate from Thiophene | Reference |
| Spiro[pyrrolidine-3,2'-oxindole] | 1,3-Dipolar cycloaddition | Thiophene-2-carbaldehyde derivative | orientjchem.orgfrontiersin.org |
| Spiro[thiophene-oxindole] | Multi-component reaction | Isatin, amino acid, and thiophene chalcone | nih.gov |
This table showcases analogous methods for the synthesis of spirocyclic systems incorporating a thiophene ring.
Natural products and their analogues are a cornerstone of drug discovery. researchgate.net Thiophene-containing molecules are found in nature and have inspired the synthesis of numerous bioactive analogues. mdpi.com The structural rigidity and electronic properties of the thiophene ring make it an attractive bioisostere for phenyl rings or other aromatic systems in natural product analogues.
Role in the Synthesis of Precursors for Bioactive Molecules
The thiophene scaffold is a common feature in a wide range of pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. nih.govbohrium.comresearchgate.net this compound is a key intermediate for the synthesis of such bioactive molecules.
The introduction of a thiophene ring into a larger molecule is a common strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com this compound allows for the direct installation of a functionalized thiophene scaffold.
The reactive bromomethyl group can be used to attach the thiophene ring to a variety of molecular frameworks through nucleophilic substitution reactions. For example, it can be reacted with alcohols, phenols, amines, or thiols present in a larger molecule to form ether, amine, or thioether linkages, respectively. This approach is particularly useful for the late-stage functionalization of complex molecules, where the thiophene moiety can be introduced towards the end of a synthetic sequence. The presence of the methanesulfonyl group provides an additional point of diversity, as it can potentially be modified or may itself contribute to the biological activity of the final compound.
The bromomethyl group at the 2-position of the thiophene ring is a highly reactive electrophilic center, making it an ideal handle for the introduction of a wide array of side chains. This versatility is crucial in the optimization of lead compounds in drug discovery, where small changes in the side chain can have a significant impact on biological activity.
A variety of nucleophiles can be employed to displace the bromide and introduce new functional groups. The following table provides a summary of the types of side chains that can be introduced via the reactivity of the bromomethyl group, based on analogous reactions with other 2-(bromomethyl)thiophene (B1339593) derivatives.
| Nucleophile | Linkage Formed | Resulting Side Chain |
| Amines (primary, secondary) | C-N | Alkylamino, Dialkylamino |
| Alcohols, Phenols | C-O | Alkoxy, Aryloxy |
| Thiols, Thiophenols | C-S | Alkylthio, Arylthio |
| Carboxylates | C-O | Acyloxy |
| Azide (B81097) | C-N | Azidomethyl (precursor to aminomethyl) |
| Cyanide | C-C | Cyanomethyl (precursor to carboxymethyl) |
| Malonates and other active methylene (B1212753) compounds | C-C | Substituted alkyl chains |
This ability to easily introduce a wide range of side chains makes this compound a valuable building block for the creation of compound libraries for high-throughput screening and for the fine-tuning of the properties of bioactive molecules.
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Theoretical and Computational Investigations of 2 Bromomethyl 3 Methanesulfonylthiophene
Quantum Chemical Characterization
Quantum chemical characterization involves the use of computational methods, such as Density Functional Theory (DFT), to determine the fundamental electronic and geometric properties of a molecule. These calculations provide a detailed picture of the molecule's stability and intrinsic reactivity.
The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.commdpi.com
For 2-(bromomethyl)-3-methanesulfonylthiophene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to model its electronic properties. mdpi.com It is expected that both the HOMO and LUMO would be significantly delocalized over the thiophene (B33073) ring. mdpi.com The electron-withdrawing nature of the 3-methanesulfonyl group would likely lower the energy of both frontier orbitals compared to unsubstituted thiophene. The LUMO is expected to have significant contributions from the σ* orbital of the C-Br bond in the bromomethyl group, making this site highly susceptible to nucleophilic attack. The methanesulfonyl group would further enhance the electrophilicity of the thiophene ring.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are illustrative and based on typical DFT calculation results for similar substituted thiophenes.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.25 | Indicates electron-donating capability, lowered by electron-withdrawing groups. |
| LUMO Energy | -1.80 | Indicates electron-accepting capability, with localization on the bromomethyl moiety. |
| HOMO-LUMO Gap (ΔE) | 5.45 | Suggests moderate kinetic stability and reactivity. mdpi.com |
Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary focus of conformational analysis would be the rotation around the C(thiophene)-C(bromomethyl) and C(thiophene)-S(methanesulfonyl) bonds.
Computational methods can map the potential energy surface by systematically rotating these bonds. nih.govmdpi.com It is predicted that the most stable conformer would arrange the bulky bromomethyl and methanesulfonyl groups to minimize steric hindrance. The orientation of the C-Br bond relative to the thiophene ring will be particularly important, as certain conformations may be stabilized by weak intramolecular interactions. The relative energies of different conformers determine their population at a given temperature. Identifying the lowest energy conformer is essential as it represents the most likely structure to be involved in chemical reactions.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (S-C-C-Br) | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| A | ~60° (gauche) | 0.00 | Most Stable |
| B | 180° (anti) | 1.5 | Less Stable |
| C | 0° (syn) | 4.0 | Least Stable (high steric strain) |
Reaction Pathway Modeling and Transition State Calculations
Theoretical modeling can elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. This is particularly useful for a reactive compound like this compound, which is expected to undergo reactions such as nucleophilic substitution.
The presence of a bromomethyl group attached to an electron-deficient thiophene ring strongly suggests that the primary reaction pathway will be nucleophilic substitution (SN2 type). Computational studies can model the reaction of this compound with various nucleophiles. nih.gov By calculating the activation energy (the energy barrier of the transition state), the reactivity of the compound can be quantified and compared with other substrates. researchgate.net
The transition state for an SN2 reaction would be located and characterized by finding a first-order saddle point on the potential energy surface. nih.gov The geometry of this transition state would likely feature a trigonal bipyramidal carbon atom where the nucleophile attacks and the bromide ion departs. The electron-withdrawing methanesulfonyl group at the adjacent position is expected to stabilize the developing negative charge in the transition state, thereby increasing the reaction rate compared to an unsubstituted bromomethylthiophene.
While this compound is more likely to act as a substrate than a catalyst, computational studies can model its role in more complex, catalyzed reactions, such as cross-coupling reactions. For instance, in a Suzuki or Stille coupling, if the bromine on the methyl group were replaced with a different leaving group or if the thiophene ring itself were functionalized with a bromine or iodine atom, this compound could participate in palladium-catalyzed cycles.
Modeling such a cycle would involve calculating the energies of all intermediates and transition states for each elementary step: oxidative addition, transmetalation, and reductive elimination. These calculations would help in understanding the kinetics of the catalytic cycle and predicting the conditions required for an efficient reaction.
Table 3: Illustrative Calculated Activation Energies for a Nucleophilic Substitution Reaction Reaction: R-CH₂Br + Nu⁻ → R-CH₂Nu + Br⁻ (where R = 3-methanesulfonylthien-2-yl)
| Nucleophile (Nu⁻) | Solvent Model | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Reactivity |
|---|---|---|---|
| CN⁻ | Acetonitrile (PCM) | 18.5 | High |
| CH₃O⁻ | Methanol (PCM) | 21.0 | Moderate |
| CH₃COO⁻ | DMF (PCM) | 24.5 | Low |
Computational Studies on Molecular Interactions in Synthetic Environments
Beyond the properties of an isolated molecule, computational chemistry can model how this compound interacts with its environment, such as solvent molecules or other reagents. These intermolecular interactions can significantly influence reaction outcomes. researchgate.net
By using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, calculations can predict how the solvent stabilizes reactants, intermediates, and transition states. researchgate.net For a polar molecule like this compound, polar solvents are expected to stabilize the transition state of nucleophilic substitution reactions, thus accelerating the reaction rate. Furthermore, modeling can reveal specific interactions, such as hydrogen bonding or dipole-dipole interactions, between the substrate and solvent or other reagents, providing a more complete picture of the reaction dynamics in a realistic synthetic setting.
Advanced Spectroscopic Characterization in Synthetic Studies Involving 2 Bromomethyl 3 Methanesulfonylthiophene
Utilization of NMR Spectroscopy for Product and Intermediate Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds. In studies involving 2-(bromomethyl)-3-methanesulfonylthiophene, NMR is crucial for verifying the substitution pattern on the thiophene (B33073) ring and confirming the identity of the functional groups.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, complex molecules often exhibit overlapping signals that are difficult to interpret. nih.gov Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities by revealing through-bond and through-space correlations between nuclei. rsc.org
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. For a derivative of this compound, a COSY spectrum would show a cross-peak between the two vicinal protons on the thiophene ring (H-4 and H-5), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This is invaluable for assigning the carbon signals in the thiophene ring and the bromomethyl and methanesulfonyl groups by linking them to their attached protons.
| Technique | Information Provided for this compound Derivatives |
| COSY | Shows coupling between H-4 and H-5 on the thiophene ring. |
| HSQC | Correlates H-4 to C-4, H-5 to C-5, CH₂ protons to the bromomethyl carbon, and CH₃ protons to the sulfonyl methyl carbon. |
| HMBC | Shows long-range correlations: CH₂ protons to C-2 and C-3; CH₃ protons of sulfone to C-3; H-4 to C-2, C-3, and C-5; H-5 to C-3 and C-4. |
Isotopic labeling is a powerful method used to trace the fate of atoms through a reaction pathway or to aid in spectral assignment. wikipedia.org By replacing an atom like ¹²C or ¹H with its NMR-active isotope (¹³C or ²H), specific positions in a molecule can be monitored. wikipedia.org In synthetic studies involving this compound, isotopic labeling could be used to:
Elucidate Reaction Mechanisms: For example, if the bromomethyl group is undergoing a nucleophilic substitution, labeling the carbon of this group with ¹³C would allow for easy tracking of its incorporation into the product via ¹³C NMR. This can help distinguish between different possible reaction pathways. iitg.ac.in
Confirm Spectral Assignments: Introducing a ¹³C label at a specific position simplifies the ¹³C NMR spectrum and confirms the chemical shift of that particular carbon atom. Deuterium labeling can similarly be used to simplify ¹H NMR spectra. wikipedia.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These techniques are highly sensitive to the presence of specific functional groups, making them ideal for monitoring the conversion of reactants to products. americanpharmaceuticalreview.comnih.gov Both methods provide a molecular "fingerprint," but they are governed by different selection rules; IR spectroscopy detects changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. kurouskilab.com
For this compound, key functional groups produce characteristic vibrational bands:
Methanesulfonyl Group (-SO₂CH₃): This group gives rise to strong, characteristic stretching vibrations. The asymmetric S=O stretch typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found around 1160-1120 cm⁻¹. These intense bands in the IR spectrum are excellent indicators of the sulfone group's presence.
Thiophene Ring: The C-H stretching vibrations of the aromatic thiophene ring are observed above 3000 cm⁻¹. iosrjournals.org Ring stretching vibrations (C=C and C-S) appear in the 1600-1300 cm⁻¹ region. The C-S stretching mode is typically seen between 850 and 600 cm⁻¹. iosrjournals.org
Bromomethyl Group (-CH₂Br): The C-Br stretching vibration is found in the far-infrared region, typically between 650 and 500 cm⁻¹, and can be a useful diagnostic peak for the presence of the bromomethyl substituent. The CH₂ scissoring and wagging modes also provide signals in the fingerprint region.
During a reaction, such as the substitution of the bromine atom, the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the new functional group can be readily monitored by IR or Raman spectroscopy. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| **Methanesulfonyl (-SO₂) ** | Asymmetric S=O Stretch | 1350 - 1300 | IR (Strong) |
| Symmetric S=O Stretch | 1160 - 1120 | IR (Strong) | |
| Thiophene Ring | Aromatic C-H Stretch | 3120 - 3080 | IR/Raman (Weak-Medium) |
| Ring C=C Stretch | 1600 - 1400 | IR/Raman (Medium) | |
| Ring C-S Stretch | 850 - 600 | IR/Raman (Medium) | |
| Bromomethyl (-CH₂Br) | C-Br Stretch | 650 - 500 | IR/Raman (Medium-Strong) |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high precision (typically to four or more decimal places). acs.org This accuracy allows for the determination of the exact elemental formula of a molecule. acs.orgnih.gov For this compound (C₆H₇BrO₂S₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. This is critical for confirming the identity of the desired product and identifying any unexpected byproducts in a reaction mixture. The presence of bromine is also easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm its identity and distinguish it from isomers. researchgate.netmiamioh.edu
For this compound, key fragmentation pathways would be expected:
Loss of Bromine: A common fragmentation for brominated compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a fragment ion corresponding to the [M-Br]⁺ species.
Loss of the Sulfonyl Group: Sulfones often fragment with the loss of sulfur dioxide (SO₂), or the entire methanesulfonyl group (•SO₂CH₃).
Cleavage of the Bromomethyl Group: Alpha-cleavage can lead to the loss of the •CH₂Br radical.
Thiophene Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.
By analyzing these fragmentation patterns, the connectivity and arrangement of the substituents on the thiophene ring can be confirmed. For instance, observing the loss of a bromine atom from the molecular ion strongly supports the presence of the bromomethyl group. researchgate.net This technique is invaluable for the structural elucidation of novel compounds synthesized from this compound.
| Precursor Ion (m/z) | Fragmentation Pathway | Expected Fragment Ion (m/z) | Structural Information |
| [C₆H₇⁷⁹BrO₂S₂]⁺ (270) | Loss of •Br | [C₆H₇O₂S₂]⁺ (191) | Confirms presence of bromine. |
| [C₆H₇⁷⁹BrO₂S₂]⁺ (270) | Loss of •SO₂CH₃ | [C₅H₄BrS]⁺ (191) | Confirms methanesulfonyl group. |
| [C₆H₇⁷⁹BrO₂S₂]⁺ (270) | Loss of •CH₂Br | [C₅H₅O₂S₂]⁺ (177) | Confirms bromomethyl group. |
| [C₆H₇⁷⁹BrO₂S₂]⁺ (270) | Loss of SO₂ | [C₆H₇BrS₂]⁺ (206) | Characteristic of sulfone group. |
Conclusion and Future Research Perspectives on 2 Bromomethyl 3 Methanesulfonylthiophene
Synthesis and Reactivity Landscape Summary
The synthesis of 2-(bromomethyl)-3-methanesulfonylthiophene likely involves a multi-step process, leveraging established methodologies for the functionalization of the thiophene (B33073) ring. A plausible synthetic route would begin with the bromination of a suitable thiophene precursor, followed by the introduction of the methanesulfonyl group, and finally, the bromination of the methyl group at the 2-position. The reactivity of the target molecule is predicted to be dictated by the interplay of its three key functional groups: the reactive bromomethyl group, the electron-withdrawing methanesulfonyl group, and the inherent aromaticity of the thiophene core.
The bromomethyl group is expected to be a highly reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The methanesulfonyl group, a strong electron-withdrawing group, will significantly influence the electron density of the thiophene ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. This group is anticipated to deactivate the ring towards electrophilic attack and potentially activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the sulfonyl group.
| Functional Group | Predicted Reactivity | Potential Transformations |
| Bromomethyl | High | Nucleophilic substitution (e.g., with alcohols, amines, thiols), Grignard reagent formation |
| Methanesulfonyl | Electron-withdrawing | Deactivation of the thiophene ring towards electrophilic substitution, activation towards nucleophilic aromatic substitution |
| Thiophene Ring | Aromatic | Susceptible to substitution reactions, with regioselectivity influenced by existing substituents |
Unexplored Reaction Pathways and Selectivity Challenges
While the general reactivity can be predicted, several unexplored reaction pathways warrant investigation. The intramolecular reactions involving both the bromomethyl and methanesulfonyl groups could lead to the formation of novel fused thiophene derivatives. Furthermore, the behavior of this compound under various metal-catalyzed cross-coupling conditions remains to be explored and could provide access to a diverse range of complex molecules.
A significant challenge in the study of this compound will be achieving high selectivity in its reactions. The presence of multiple reactive sites could lead to a mixture of products. For instance, in nucleophilic substitution reactions, competition between substitution at the bromomethyl group and potential nucleophilic aromatic substitution on the thiophene ring may occur. Controlling the regioselectivity of further substitutions on the thiophene ring will also be a critical aspect to address.
Potential Selectivity Challenges:
Chemoselectivity: Differentiating between reactions at the bromomethyl group and the thiophene ring.
Regioselectivity: Controlling the position of further functionalization on the thiophene ring.
Potential for Novel Catalyst Development
Thiophene derivatives have been successfully employed as ligands in the development of novel catalysts. The specific substitution pattern of this compound makes it an intriguing candidate for ligand design. The sulfur atom of the thiophene ring and potentially the oxygen atoms of the sulfonyl group could act as coordination sites for metal centers. The bromomethyl group offers a convenient handle for attaching the thiophene moiety to a larger catalyst scaffold or for the synthesis of bidentate or multidentate ligands.
The development of catalysts based on this thiophene derivative could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electronic properties imparted by the methanesulfonyl group could modulate the catalytic activity and selectivity of the resulting metal complexes.
| Potential Coordination Sites | Possible Catalyst Applications |
| Thiophene Sulfur | Homogeneous catalysis |
| Sulfonyl Oxygens | Asymmetric synthesis |
| Functionalized Bromomethyl Group | Supported catalysis |
Emerging Roles as a Synthetic Synthon in Advanced Chemical Design
The unique combination of functional groups in this compound positions it as a valuable and versatile synthetic synthon for the construction of complex molecular architectures. Its ability to undergo a variety of chemical transformations allows for its incorporation into a wide range of target molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
The bromomethyl group serves as a key electrophilic site, enabling the connection of the thiophene core to other molecular fragments. The methanesulfonyl group can be retained in the final product to modulate its physicochemical properties or can be transformed into other functional groups. The thiophene ring itself provides a stable aromatic scaffold that can be further functionalized.
Potential Applications as a Synthon:
Medicinal Chemistry: Synthesis of novel heterocyclic compounds with potential biological activity. Thiophenes are known to be important pharmacophores.
Materials Science: Development of new organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs), by incorporating the thiophene unit into larger conjugated systems.
Agrochemicals: Preparation of new pesticides and herbicides, leveraging the known bioactivity of many thiophene derivatives.
Q & A
Q. What are the typical synthetic routes for preparing 2-(bromomethyl)-3-methanesulfonylthiophene?
The synthesis often involves sequential functionalization of the thiophene ring. A common approach includes:
- Step 1 : Bromination of 3-methanesulfonylthiophene at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ .
- Step 2 : Optimization of reaction conditions (temperature, solvent polarity) to minimize side reactions such as over-bromination or sulfonyl group degradation. For example, low temperatures (0–5°C) improve regioselectivity .
- Validation : Confirm purity via HPLC and structural integrity using H/C NMR (e.g., methylene bromide protons appear as a singlet at ~4.3 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the bromomethyl group. Avoid moisture, as the compound is prone to nucleophilic substitution .
- Handling : Use anhydrous solvents (e.g., dried THF) during reactions. Monitor for decomposition via TLC (Rf shifts) or GC-MS (detection of methanesulfonic acid byproducts) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : Key signals include the thiophene aromatic protons (δ 7.2–7.8 ppm), methanesulfonyl group (δ 3.1 ppm for CH₃), and bromomethyl protons (δ 4.2–4.5 ppm).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns confirming bromine (1:1 ratio for Br/Br) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if synthetic byproducts form (e.g., isomers or dimerization products) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of the methanesulfonyl group but may accelerate bromine displacement. Non-polar solvents (e.g., CCl₄) favor radical bromination .
- Catalyst Screening : Transition-metal catalysts (e.g., FeCl₃) can modulate bromination efficiency. For example, FeCl₃ (5 mol%) increases yield from 60% to 85% in some thiophene derivatives .
- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor bromine consumption and adjust reaction times dynamically .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis : Compare datasets across studies (e.g., enzyme inhibition IC₅₀ values) while accounting for assay conditions (pH, temperature) .
- Structure-Activity Relationship (SAR) : Contrast with analogs like 2-(chloromethyl)-3-methanesulfonylthiophene; bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of the methanesulfonyl group on reactivity and binding .
Q. How does the methanesulfonyl group influence the reactivity of the bromomethyl moiety in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing sulfonyl group increases the electrophilicity of the adjacent bromomethyl carbon, accelerating SN2 reactions (e.g., Suzuki-Miyaura coupling) .
- Steric Hindrance : The sulfonyl group may hinder access to the bromomethyl site, requiring bulky ligands (e.g., SPhos) in palladium-catalyzed reactions .
- Case Study : In a Heck reaction, this compound showed 40% higher reactivity than its non-sulfonylated analog due to enhanced leaving-group stability .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Byproduct Formation : At scale, dimerization via sulfonyl-oxygen nucleophilic attack is common. Additives like DABCO (1,4-diazabicyclo[2.2.2]octane) suppress this pathway .
- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethanol/water mixtures) or fractional distillation under reduced pressure .
- Safety : Bromine vapors and exothermic reactions require rigorous temperature control and scrubbers for HBr gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
